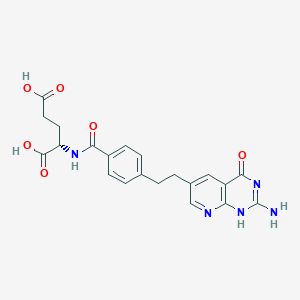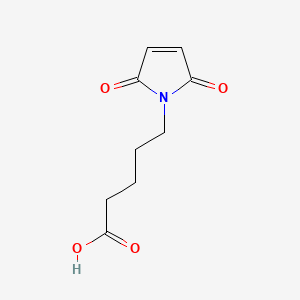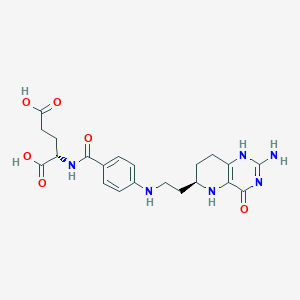
6-Hydroxydopamine hydrobromide
Overview
Description
Oxidopamine hydrobromide, also known as 6-hydroxydopamine hydrobromide, is a neurotoxic synthetic organic compound. It is primarily used in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is widely utilized to create animal models of Parkinson’s disease, attention-deficit hyperactivity disorder, and Lesch-Nyhan syndrome .
Mechanism of Action
Target of Action
6-Hydroxydopamine hydrobromide (6-OHDA) is a selective catecholaminergic neurotoxin . It primarily targets and destroys catecholaminergic nerves in sympathetically innervated tissues . These nerves are responsible for the production and release of catecholamines, a group of neurotransmitters that include dopamine, norepinephrine, and epinephrine.
Pharmacokinetics
It is known that 6-ohda is rapidly autoxidised, yielding potentially toxic products and reactive oxygen species . This rapid oxidation suggests that 6-OHDA may have a short half-life in the body, which could impact its bioavailability.
Result of Action
The primary result of 6-OHDA’s action is the destruction of catecholaminergic neurons, leading to a depletion of brain catecholamine levels . This can result in symptoms similar to those seen in Parkinson’s disease, making 6-OHDA a commonly used compound in the creation of animal models of this disease .
Action Environment
The action of 6-OHDA can be influenced by various environmental factors. For instance, solutions of 6-OHDA should be freshly prepared and protected from exposure to light, as it is readily oxidized in solution at neutral pH . This suggests that the stability and efficacy of 6-OHDA could be affected by factors such as pH and light exposure.
Biochemical Analysis
Biochemical Properties
6-Hydroxydopamine hydrobromide is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It interacts with enzymes, proteins, and other biomolecules in the cell, causing oxidative damage and initiating cellular stress and cell death .
Cellular Effects
This compound exerts cytotoxicity by generating reactive oxygen species, initiating cellular stress and cell death . It also induces neurodegeneration in terminally differentiated SH-SY5Y neuroblastoma cells via enrichment of the nucleosomal degradation pathway .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) during its breakdown, causing extensive damage . It also releases transition metals that form highly reactive oxygen-containing radicals in the Fenton Reaction . It modifies thiol groups in essential proteins and inhibits mitochondrial function .
Temporal Effects in Laboratory Settings
This compound quickly induces mitochondrial transport dysfunction in both dopaminergic and non-dopaminergic axons . This is a general effect on transport function since this compound also disrupts transport of synaptophysin-tagged vesicles .
Dosage Effects in Animal Models
In animal models, this compound selectively destroys catecholaminergic nerves in sympathetically innervated tissues . It has been used to provide a model of Parkinson’s disease in experimental animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It also releases Fe (II) from protein storage sites, resulting in the formation of highly reactive oxygen species .
Transport and Distribution
This compound uses the same catecholamine transport system as dopamine and accumulates in the cytosol . It induces neurotoxicity that is relatively selective for these cells .
Subcellular Localization
This compound accumulates in the cytosol of the cells . It induces neurotoxicity that is relatively selective for these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxidopamine hydrobromide is synthesized from dopamine through a hydroxylation process. The reaction typically involves the use of hydrogen peroxide and ferrous sulfate as reagents under acidic conditions. The hydroxylation of dopamine results in the formation of 6-hydroxydopamine, which is then converted to its hydrobromide salt form .
Industrial Production Methods: Industrial production of oxidopamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability, as it is prone to autoxidation .
Chemical Reactions Analysis
Types of Reactions: Oxidopamine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It is rapidly autoxidized to yield reactive oxygen species such as superoxide and hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used reagents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.
Major Products Formed:
Oxidation: Reactive oxygen species and quinones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with substituted hydroxyl groups
Scientific Research Applications
Oxidopamine hydrobromide has extensive applications in scientific research:
Chemistry: Used to study the mechanisms of neurotoxicity and oxidative stress.
Biology: Employed to create animal models for neurological disorders.
Medicine: Utilized in the development and testing of treatments for Parkinson’s disease, attention-deficit hyperactivity disorder, and Lesch-Nyhan syndrome.
Industry: Applied in the production of research chemicals and neurotoxic agents for experimental purposes .
Comparison with Similar Compounds
Dopamine: The precursor to oxidopamine hydrobromide, involved in neurotransmission.
Norepinephrine: Another neurotransmitter targeted by oxidopamine hydrobromide.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A neurotoxin used to create animal models of Parkinson’s disease.
Uniqueness: Oxidopamine hydrobromide is unique in its ability to selectively destroy dopaminergic and noradrenergic neurons, making it a valuable tool for studying neurodegenerative diseases. Unlike other neurotoxins, it specifically targets catecholaminergic neurons, providing a more precise model for research .
Properties
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLACDGUOKDOLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1199-18-4 (Parent) | |
| Record name | Oxidopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212972 | |
| Record name | Oxidopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-00-0 | |
| Record name | 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxidopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxidopamine hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxidopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIDOPAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Hydroxydopamine hydrobromide (6-OHDA)?
A: 6-OHDA acts as a neurotoxin that selectively targets catecholaminergic neurons, specifically those that utilize dopamine and norepinephrine. [, , , , ] It enters these neurons via their respective transporters and, once inside, undergoes oxidation. This process leads to the generation of reactive oxygen species (ROS) which cause significant damage to the neurons, ultimately leading to cell death. [, , , , ]
Q2: How does 6-OHDA impact the sympathetic nervous system?
A: 6-OHDA effectively induces chemical sympathectomy, a process of chemically destroying sympathetic nerve fibers. [, , , ] This is achieved through the destruction of noradrenergic neurons that constitute the sympathetic nervous system. This makes 6-OHDA a valuable tool in researching the role of the sympathetic nervous system in various physiological processes, including its contribution to tumor growth [] and modulation of oxidative stress in the liver. []
Q3: What are the implications of using 6-OHDA in neonatal rats?
A: Administering 6-OHDA to newborn rats has been shown to induce long-lasting effects on both the peripheral and central adrenergic systems. [] These effects include a significant reduction in norepinephrine levels in various tissues, including the heart, mesentery, vas deferens, and regions of the central nervous system like the cortex, cerebellum, and spinal cord. [] Interestingly, the concentration of norepinephrine in the pons-medulla was found to be increased after 6-OHDA treatment. []
Q4: Can you elaborate on the impact of 6-OHDA on cardiovascular parameters?
A: Research shows that 6-OHDA can significantly impact cardiovascular parameters. [, ] In a study involving rats, administration of 6-OHDA resulted in a notable decrease in blood pressure, accompanied by a compensatory increase in heart rate. [] This phenomenon, termed "neuropathic tachycardia syndrome", highlights the complex interplay between sympathetic denervation and cardiovascular regulation.
Q5: How does 6-OHDA affect the renin-angiotensin system?
A: 6-OHDA treatment in neonatal rats has been shown to reduce the basal activity of the renin-angiotensin system, a key player in blood pressure regulation. [] Despite this reduction, the ability of the system to release renin in response to hypotensive stress remains intact, suggesting the existence of alternative mechanisms that maintain cardiovascular homeostasis in situations where the adrenergic nervous system function is compromised. []
Q6: What is the role of 6-OHDA in studying motor control?
A: 6-OHDA has been crucial in understanding the role of dopamine in motor control, specifically its function in the plane related to support. [] While unilateral vestibular lesions cause circling and rolling, 6-OHDA lesions, similar to apomorphine (a dopamine agonist), primarily induce circling in rodents. [] This suggests that dopamine, unlike the vestibular system, might not regulate motor function three-dimensionally but focuses on postural control in a specific plane related to the base of support. []
Q7: How does 6-OHDA contribute to understanding Parkinson's disease?
A: 6-OHDA is a valuable tool in creating animal models of Parkinson's disease by inducing lesions in the nigrostriatal pathway, mimicking the dopaminergic neuron loss observed in the disease. [, , ] This model aids in investigating the neuroprotective effects of potential therapeutic agents, like progesterone, and studying their impact on neurochemical systems like the dopaminergic, glutamatergic, and GABAergic pathways in the brain. []
Q8: What are the effects of 6-OHDA on the immune system?
A: Studies have shown that 6-OHDA can influence the immune system. [, ] For instance, in rats, neonatal sympathectomy using 6-OHDA was linked to an increase in the severity of experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis. [] This finding highlights the complex interplay between the sympathetic nervous system and the immune response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


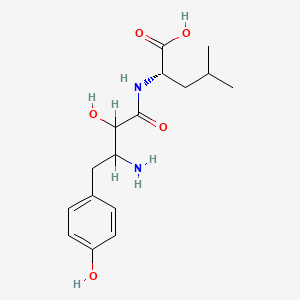


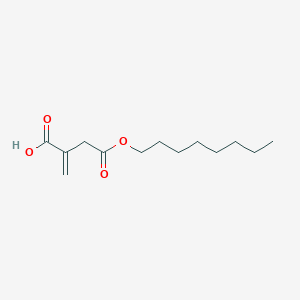
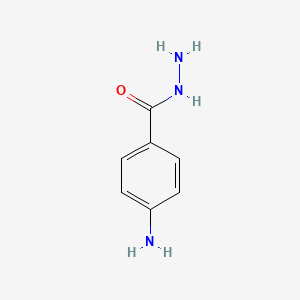
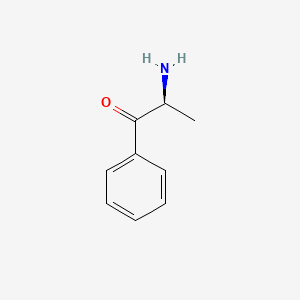
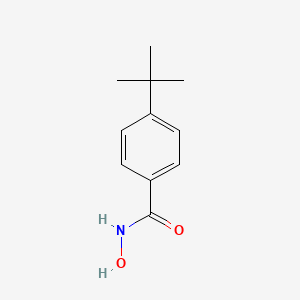

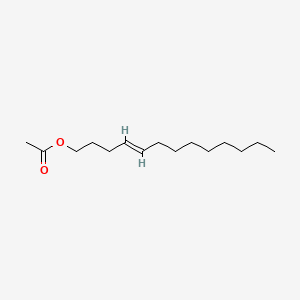

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
